molecular formula C22H18ClN5OS B12141162 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide

Cat. No.: B12141162
M. Wt: 435.9 g/mol
InChI Key: WXTVLMBIOVVIQI-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a biphenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form 4-chlorophenyl-1,2,4-triazole-3-thiol.

    Introduction of the Biphenyl Group: The biphenyl group is introduced by reacting the triazole-thiol intermediate with 2-bromobiphenyl in the presence of a base such as sodium hydride.

    Formation of the Acetamide Linkage: The final step involves the reaction of the biphenyl-triazole intermediate with chloroacetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the triazole ring can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various pathogens and cancer cells.

    Pharmacology: It is being studied for its potential as a therapeutic agent for treating diseases such as bacterial infections and cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: It is used in biological studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair, leading to the inhibition of cell growth and proliferation.

    Pathways Involved: It interferes with key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation. By inhibiting these pathways, the compound induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide stands out due to its unique combination of a triazole ring, biphenyl group, and sulfanyl-acetamide linkage

Properties

Molecular Formula

C22H18ClN5OS

Molecular Weight

435.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C22H18ClN5OS/c23-17-12-10-16(11-13-17)21-26-27-22(28(21)24)30-14-20(29)25-19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-13H,14,24H2,(H,25,29)

InChI Key

WXTVLMBIOVVIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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